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Compound of Interest

Compound Name:
2-Chloropyridine-4-sulfonyl

chloride

CAS No.: 1000933-25-4

Cat. No.: B1438336 Get Quote

An In-Depth Technical Guide to GSK2830371 (CAS 1404456-53-6): A Potent Allosteric Inhibitor

of WIP1 Phosphatase

Disclaimer: The user-provided CAS number 1000933-25-4 corresponds to 2-Chloropyridine-
4-sulfonyl chloride. This guide focuses on GSK2830371 (CAS 1404456-53-6), a compound

extensively researched for its role in cancer therapy and aligning with the detailed requirements

of the user's request for a technical guide on a drug development candidate.

Introduction
GSK2830371 is a highly potent and selective, orally active small molecule inhibitor of the

protein phosphatase 2C (PP2C) family member, Wild-type p53-induced phosphatase 1 (WIP1),

also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2] WIP1 is a

critical negative regulator of the DNA damage response (DDR) pathway and the tumor

suppressor p53.[3][4][5] In many cancers that retain wild-type p53, the gene encoding WIP1,

PPM1D, is amplified or mutated, leading to increased WIP1 activity and suppression of p53's

tumor-suppressive functions.[3][6] GSK2830371 has emerged as a key investigational tool and

a potential therapeutic agent, particularly in combination with other treatments, to restore p53

function in these malignancies.[7][8]

This guide provides a comprehensive overview of GSK2830371, including its physicochemical

properties, mechanism of action, role in signaling pathways, and detailed protocols for its

application in preclinical research.
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Physicochemical Properties of GSK2830371
Property Value Source

CAS Number 1404456-53-6 [1][2][9]

Molecular Formula C23H29ClN4O2S [1][2]

Molecular Weight 461.02 g/mol [1][2]

Synonyms
PPM1D Phosphatase Inhibitor

II, Wip1 Inhibitor II
N/A

Solubility
DMSO: 92 mg/mL (199.55

mM), Ethanol: 92 mg/mL
[1]

Storage
3 years at -20°C (powder), 1

year at -80°C (in solvent)
[1]

Mechanism of Action and Role in Signaling
Allosteric Inhibition of WIP1 Phosphatase
GSK2830371 functions as a non-competitive, allosteric inhibitor of WIP1 phosphatase.[10] It

does not bind to the active site of the enzyme but rather to an allosteric site, inducing a

conformational change that inhibits its catalytic activity.[10] This allosteric binding is highly

selective for WIP1, with minimal activity against other phosphatases. The inhibition is

reversible.

Reactivation of the p53 Tumor Suppressor Pathway
The primary biological consequence of WIP1 inhibition by GSK2830371 is the reactivation of

the p53 signaling pathway. WIP1 is a negative regulator of p53, directly dephosphorylating it at

Serine 15 (Ser15).[11] This dephosphorylation is a key step in terminating the p53-mediated

stress response. By inhibiting WIP1, GSK2830371 prevents the dephosphorylation of p53 at

Ser15, leading to its accumulation and enhanced transcriptional activity.[9][12]

Activated p53 then upregulates the expression of its target genes, which are involved in critical

anti-cancer processes such as:

Cell Cycle Arrest: through the induction of genes like CDKN1A (encoding p21).[9]
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Apoptosis (Programmed Cell Death): through the induction of pro-apoptotic genes.[3]

The signaling pathway can be visualized as follows:
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Click to download full resolution via product page

Caption: GSK2830371 inhibits WIP1, preventing p53 dephosphorylation and promoting anti-

tumor responses.

Applications in Preclinical Research
Monotherapy and Combination Therapy
While GSK2830371 has shown some activity as a single agent in cell lines with PPM1D

amplification, its most significant potential lies in combination therapies.[12][13] It has been

shown to potentiate the effects of MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).[7][8][14]

MDM2 is another negative regulator of p53, and the dual inhibition of both WIP1 and MDM2

leads to a synergistic activation of p53 and enhanced cancer cell killing.[8][14]

Quantitative In Vitro Activity
Assay Type Cell Line IC50 / GI50 Notes Source

WIP1 Enzymatic

Assay
N/A IC50 = 6 nM

Inhibition of Wip1

(2-420)

dephosphorylatio

n of FDP.

[1]

Cell Proliferation MCF-7 GI50 = 2.65 µM

Human breast

adenocarcinoma,

PPM1D

amplified.

[9][12][13]

Cell Proliferation Various GI50 > 10 µM

In cell lines

without PPM1D

amplification.

[12][13]

Experimental Protocols
Cell Viability (Growth Inhibition) Assay using
Sulforhodamine B (SRB)
This protocol is adapted from methodologies used in studies evaluating GSK2830371.[12][13]
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Rationale: The SRB assay is a colorimetric assay used to determine cell density, based on the

measurement of cellular protein content. It is a reliable method for assessing the growth

inhibitory effects of a compound over a multi-day exposure.

Step-by-Step Protocol:

Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL

of complete growth medium. Allow cells to adhere for 24 hours.

Compound Preparation: Prepare a 10 mM stock solution of GSK2830371 in anhydrous

DMSO. Create a serial dilution of the compound in complete growth medium to achieve final

desired concentrations (e.g., 0.01 to 10 µM).

Cell Treatment: Replace the medium in the cell plates with 100 µL of the medium containing

the different concentrations of GSK2830371. Include a vehicle control (DMSO at the same

final concentration as the highest drug concentration).

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5%

CO2.

Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v)

trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

Washing: Wash the plates five times with slow-running tap water and allow to air dry

completely.

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate

at room temperature for 30 minutes.

Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove

unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to

each well to solubilize the protein-bound dye.

Readout: Measure the optical density (OD) at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control

and determine the GI50 value (the concentration of drug that inhibits cell growth by 50%).
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Immunoblotting for p53 and Phospho-p53 (Ser15)
This protocol is designed to detect changes in protein levels and phosphorylation status

following GSK2830371 treatment.[12][14]

Rationale: Immunoblotting (Western blotting) allows for the specific detection of proteins in a

complex lysate. This is crucial for demonstrating the on-target effect of GSK2830371,

specifically the increase in p53 phosphorylated at Ser15.

Step-by-Step Protocol:

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat

cells with GSK2830371 (e.g., 2.5 µM) for various time points (e.g., 2, 4, 6, 24 hours).

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in 100-200 µL of RIPA buffer

supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the

lysate to a microcentrifuge tube.

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the

supernatant and determine the protein concentration using a BCA or Bradford assay.

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C

for 5 minutes.

SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and run the

electrophoresis until the dye front reaches the bottom of the gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in

Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total

p53 and phospho-p53 (Ser15) overnight at 4°C with gentle agitation. A loading control

antibody (e.g., β-actin or GAPDH) should also be used.

Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again as in step 9. Detect the protein bands using an

enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
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Caption: Key steps of the immunoblotting workflow for protein analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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